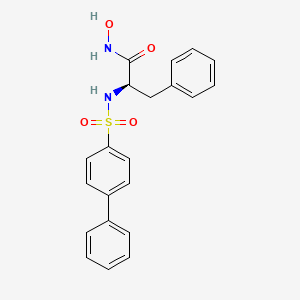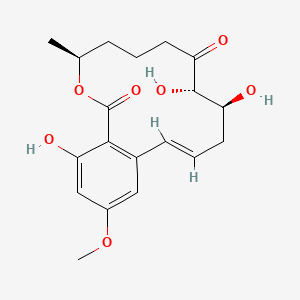
Dihydroxymethylzearalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LL-Z1640-1 is a member of resorcinols and a macrolide. It has a role as a metabolite.
科学的研究の応用
Combinatorial Biocatalysis
Rich et al. (2009) explored the application of combinatorial biocatalysis to produce a variety of dihydroxymethylzearalenone analogs. This process involved a unique enzyme-catalyzed oxidative ring opening of this compound, followed by further derivatization. The result was a library of cyclic bislactones and bislactams with modified ring structures, highlighting the potential of this compound in creating diverse chemical structures unattainable by conventional means (Rich et al., 2009).
Metabolic Pathways and Toxicology
Pfeiffer et al. (2009) reported that this compound undergoes extensive monohydroxylation in human liver microsomes. This study provided insights into the metabolic pathways of this compound and its potential toxicological relevance, emphasizing its interactions with human cytochrome P450 enzymes (Pfeiffer et al., 2009).
Influence on Reproductive Tissues
Gajęcka et al. (2015) focused on the effects of this compound on reproductive tissues in pre-pubertal female dogs. The study highlighted that low doses of zearalenone in commercial feeds stimulate metabolic processes and affect ovarian and uterine tissues, providing insights into the compound's influence on mammalian reproduction (Gajęcka et al., 2015).
Enzyme Interactions
Malekinejad et al. (2006) investigated the interaction of this compound with hydroxysteroid dehydrogenases in bovine and porcine granulosa cells. This study showed how zearalenone is converted into its hydroxylated metabolites, α-zearalenol and β-zearalenol, demonstrating the enzymatic biotransformation capabilities of this compound in different species (Malekinejad et al., 2006).
特性
分子式 |
C19H24O7 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(4S,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h4,6,9-11,15,18,21-23H,3,5,7-8H2,1-2H3/b6-4+/t11-,15-,18+/m0/s1 |
InChIキー |
WFIUAGOQGGAREU-XZUJVHTDSA-N |
異性体SMILES |
C[C@H]1CCCC(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
正規SMILES |
CC1CCCC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


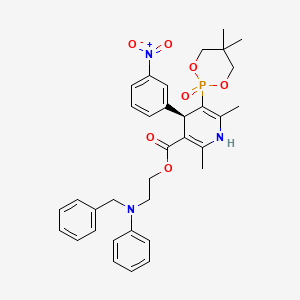
![(4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid](/img/structure/B1241834.png)
![Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, (R)-(9CI)](/img/structure/B1241835.png)
![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1241840.png)
![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)



![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)
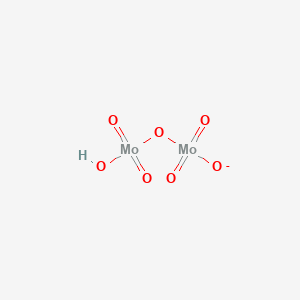
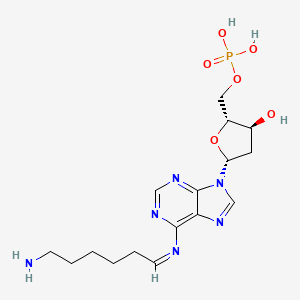
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
